methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

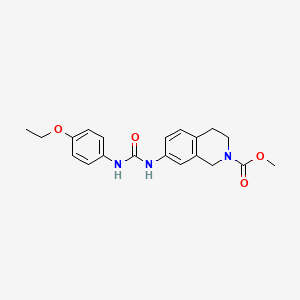

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by:

- A methyl carboxylate group at position 2 of the tetrahydroisoquinoline core.

- A ureido substituent at position 7, linked to a 4-ethoxyphenyl group. This structure combines a hydrogen-bonding urea moiety with an electron-rich aromatic system, distinguishing it from other tetrahydroisoquinoline derivatives.

Properties

IUPAC Name |

methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIIGUFWEVLMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of the Ureido Group: The ureido group is introduced by reacting the isoquinoline derivative with an isocyanate, such as 4-ethoxyphenyl isocyanate, under mild conditions.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles such as amines or thiols can replace the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Formation of quinoline derivatives

Reduction: Conversion to amine derivatives

Substitution: Formation of substituted urea derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds related to methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate as anticancer agents. Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized with similar structures demonstrated inhibitory effects on cell proliferation in in vitro assays, suggesting their utility in developing new anticancer therapies .

Antiviral Properties

this compound may also have antiviral applications. Similar compounds have been investigated for their capacity to inhibit viral replication, particularly against viruses such as Hepatitis B. Molecular docking studies suggest that these compounds can effectively bind to viral proteins, potentially blocking their function and thereby reducing viral load in infected cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Research indicates that derivatives of isoquinoline can act as selective inhibitors of certain enzymes involved in disease pathways, such as Janus kinases (JAKs). JAK inhibitors are critical in treating autoimmune diseases and cancers due to their role in signaling pathways that regulate immune responses . The structure of this compound suggests it may possess similar inhibitory properties.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies involving related 3,4-dihydroisoquinoline derivatives have shown that they can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like neurodegenerative diseases where oxidative damage plays a significant role . The neuroprotective mechanisms are believed to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Protecting Groups : The target compound uses a methyl carboxylate , whereas analogs like 7a and 7c employ tert-butyl carboxylate groups, which are bulkier and more stable under acidic conditions .

- Substituent Electronics : The 4-ethoxyphenyl ureido group in the target compound is electron-rich , contrasting with electron-withdrawing groups like trifluoromethyl in 7c . This may influence solubility, binding affinity, or metabolic stability.

- Ureido vs.

Yield Trends :

- tert-Butyl-protected intermediates (e.g., compound 6 in ) show high yields (96–99%) under optimized microwave or Suzuki conditions .

- Functionalized derivatives (e.g., 7a, 7b) exhibit moderate yields (53–57%), possibly due to steric or electronic challenges .

- Methyl carboxylate analogs like compound 247 achieve 84% yield via Pictet-Spengler reactions, suggesting efficient cyclization .

Spectroscopic and Chromatographic Data

NMR Signatures

- Ureido Protons : Expected NH signals in the range δ 6.0–8.0 ppm (split into two peaks for urea NH groups) .

- Ethoxy Group : A triplet at δ 1.3–1.4 ppm (CH3) and quartet at δ 4.0 ppm (OCH2) .

- Methyl Carboxylate : A singlet near δ 3.6–3.8 ppm (COOCH3) .

In contrast:

- tert-Butyl carboxylates show a characteristic singlet at δ 1.4 ppm (C(CH3)3) .

- Trifluoromethyl groups (e.g., 7c) exhibit distinct 19F NMR signals near δ -60 ppm .

HPLC and Mass Spectrometry

- Methyl carboxylate derivatives (e.g., 247) display retention times influenced by polarity (e.g., 15.2 min for major enantiomer) .

- tert-Butyl analogs (e.g., 7g) have higher molecular weights (e.g., m/z 414.2) due to the bulky protecting group .

Structure-Activity Relationship (SAR) Insights

- Electron-Rich Substituents : The 4-ethoxyphenyl group may enhance binding to hydrophobic pockets or π-π interactions in biological targets compared to electron-deficient groups (e.g., trifluoromethyl in 7c) .

- Ureido Flexibility : The urea linkage’s conformational flexibility could improve target engagement compared to rigid benzyl or methoxy groups .

- Protecting Group Impact : Methyl carboxylates may offer better metabolic stability than tert-butyl groups, which require acidic deprotection .

Biological Activity

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₂₁H₂₃N₃O₄

- Molecular Weight : 379.43 g/mol

- CAS Number : 894044-93-0

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antitumor Activity :

- Research indicates that isoquinoline derivatives exhibit notable antitumor properties. In a study involving various isoquinoline compounds, this compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways .

-

Neuroprotective Effects :

- Isoquinoline derivatives are also known for their neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Studies have reported that these compounds can modulate neurotransmitter levels and improve cognitive functions in animal models .

- Anti-inflammatory Activity :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : It has been suggested that the compound activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound may protect cells from oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against various cancer cell lines | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Antitumor Efficacy

In a recent study, this compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in a rat model of ischemic stroke. Administration of this compound resulted in decreased infarct size and improved neurological scores compared to control groups. These findings suggest a potential therapeutic role for this compound in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves coupling a dihydroisoquinoline core with a 4-ethoxyphenyl urea moiety. A multi-step approach is recommended:

Prepare the dihydroisoquinoline carboxylate backbone via cyclization of substituted benzaldehydes or via reductive amination .

Introduce the ureido group by reacting the amine-functionalized dihydroisoquinoline with 4-ethoxyphenyl isocyanate in anhydrous DMF or DMSO under nitrogen, using triethylamine as a base to scavenge HCl .

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates using H NMR and HRMS .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

- Methodological Answer :

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and ester C=O (~1720 cm) .

- H/C NMR : Key signals include the methyl ester (δ ~3.7–4.0 ppm), dihydroisoquinoline protons (δ ~2.5–3.5 ppm), and aromatic protons from the 4-ethoxyphenyl group (δ ~6.8–7.2 ppm) .

- HRMS : Confirm molecular ion [M+H] at m/z 370.3 (calculated for CHNO) .

Q. How can researchers troubleshoot discrepancies in spectroscopic data during synthesis?

- Methodological Answer :

- Unexpected Peaks in NMR : Check for byproducts like unreacted isocyanate (δ ~120–130 ppm in C NMR) or incomplete deprotection of intermediates. Use preparative TLC to isolate impurities .

- Low HRMS Accuracy : Verify ionization methods (e.g., ESI vs. APCI) and calibrate with internal standards like sodium formate .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .

- LogP Optimization : Replace the 4-ethoxyphenyl group with polar substituents (e.g., hydroxyl or carboxyl) to reduce hydrophobicity. Compare logP values using HPLC-derived retention times .

Q. How does the 4-ethoxyphenyl substituent affect the compound’s interaction with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like 4-methoxy (electron-donating) or 4-fluoro (electron-withdrawing). Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Focus on hydrogen bonding between the urea group and active-site residues .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR or VEGFR) with IC determination via dose-response curves .

- Cellular Uptake : Label the compound with H or fluorescent tags (e.g., FITC) and quantify uptake in cancer cell lines via flow cytometry .

Q. How can researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Quality Control : Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity via HPLC (>95% by area normalization) .

- Bioassay Replicates : Use triplicate measurements in cell-based assays and include reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.